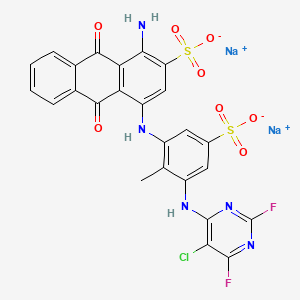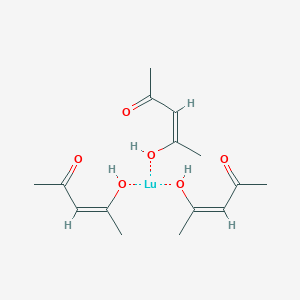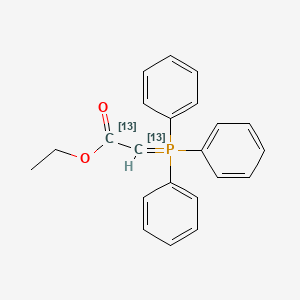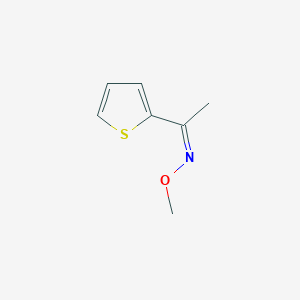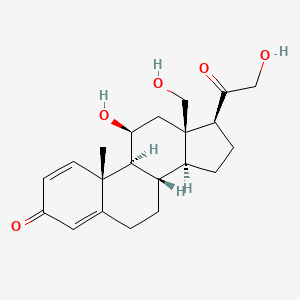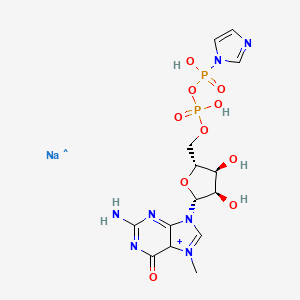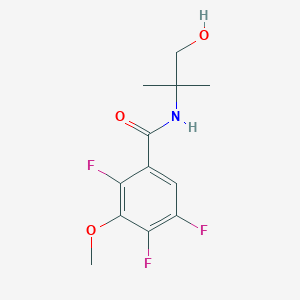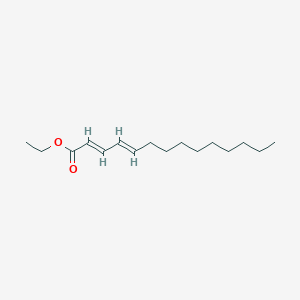
ethyl (2E,4E)-2,4-tetradecadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E,4E)-2,4-tetradecadienoate is an organic compound classified as a fatty acid ethyl ester. It is characterized by the presence of two conjugated double bonds in the (2E,4E) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2E,4E)-2,4-tetradecadienoate can be synthesized through several methods. One common approach involves the esterification of (2E,4E)-2,4-tetradecadienoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The esterification process is similar to laboratory methods but scaled up to accommodate larger quantities of reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E,4E)-2,4-tetradecadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2E,4E)-2,4-tetradecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in biological systems, particularly in plant metabolism and as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2E,4E)-2,4-tetradecadienoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2E,4E)-2,4-decadienoate: Another fatty acid ethyl ester with similar structural features but a shorter carbon chain.
Ethyl (2E,4E)-2,4-hexadecadienoate: A compound with a longer carbon chain and similar conjugated double bonds.
Uniqueness
Ethyl (2E,4E)-2,4-tetradecadienoate is unique due to its specific chain length and double bond configuration, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C16H28O2 |
|---|---|
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
ethyl (2E,4E)-tetradeca-2,4-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h12-15H,3-11H2,1-2H3/b13-12+,15-14+ |
Clave InChI |
KMLFJWKLFIQNGY-SQIWNDBBSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C(=O)OCC |
SMILES canónico |
CCCCCCCCCC=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



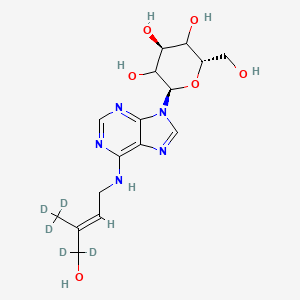
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
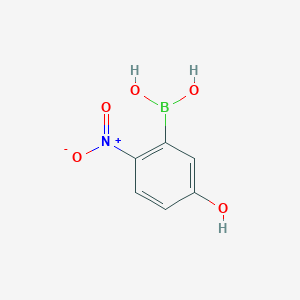

![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
